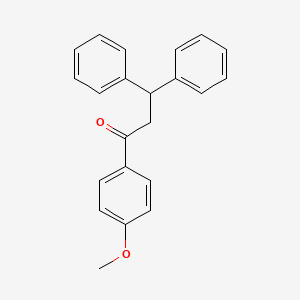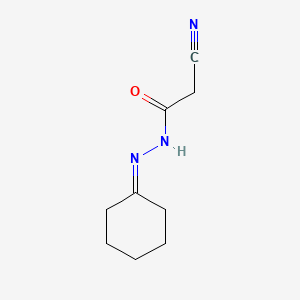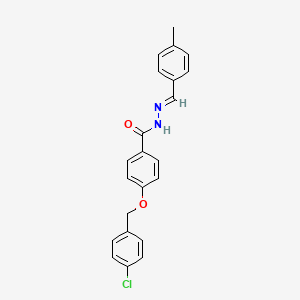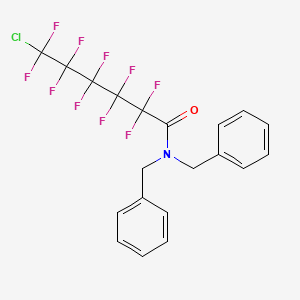![molecular formula C23H22N2O3 B12000451 2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide](/img/structure/B12000451.png)
2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxyl group, a phenylacetamide backbone, and a methoxy-substituted phenyl group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 4-[(4-methylphenyl)methoxy]benzaldehyde with 2-amino-2-phenylacetic acid under acidic conditions to form the Schiff base.
Hydroxylation: The Schiff base is then subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like acetic acid.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions.
Reduction: The Schiff base can be reduced to form the corresponding amine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound’s structure suggests potential pharmacological applications, such as the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxy-N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]-2-phenylacetamide
- 4-hydroxy-2-nonenal
- 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
Compared to similar compounds, 2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide stands out due to its specific functional groups and structural configuration, which confer unique reactivity and potential applications. Its methoxy-substituted phenyl group and Schiff base structure are particularly noteworthy, offering distinct pathways for chemical reactions and biological interactions.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Propiedades
Fórmula molecular |
C23H22N2O3 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C23H22N2O3/c1-17-7-9-19(10-8-17)16-28-21-13-11-18(12-14-21)15-24-25-23(27)22(26)20-5-3-2-4-6-20/h2-15,22,26H,16H2,1H3,(H,25,27)/b24-15+ |
Clave InChI |
CUXSNWVHCWNFFP-BUVRLJJBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B12000371.png)


![2,4-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B12000389.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)
![2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B12000407.png)



![4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B12000417.png)


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12000446.png)
![5-(4-methylphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000449.png)
